molecular formula C15H13NO5 B8372044 1-(4-Ethoxycarbonyl-phenyl)-2-oxo-1,2-dihydro-pyridine-4-carboxylic acid

1-(4-Ethoxycarbonyl-phenyl)-2-oxo-1,2-dihydro-pyridine-4-carboxylic acid

Cat. No.: B8372044
M. Wt: 287.27 g/mol
InChI Key: CKTXLOVCBWGGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxycarbonyl-phenyl)-2-oxo-1,2-dihydro-pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

1-(4-ethoxycarbonylphenyl)-2-oxopyridine-4-carboxylic acid

InChI

InChI=1S/C15H13NO5/c1-2-21-15(20)10-3-5-12(6-4-10)16-8-7-11(14(18)19)9-13(16)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

CKTXLOVCBWGGSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC(=CC2=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-oxo-1,2-dihydro-pyridine-4-carboxylic acid methyl ester (2.00 g), 1.0M tetrabutylammonium hydroxide in H2O (13 ml) and toluene (50 mL) was stirred for 2 hours at ambient temperature. Mixture was concentrated and co-evaporated with toluene (3×100 mL) and dried under high vacuum. To the residue was added 4-Iodo-benzoic acid ethyl ester (2.40 g) and co-evaporated with toluene (2×20 mL). Copper iodide (0.829 g) and DMF (10 mL) were added and reaction mixture heated at 95° C. for 18 hours, protected from light. To the cooled reaction mixture was added 3N ammonium hydroxide and extracted with dichloromethane (4×). Organic layer was dried (MgSO4), concentrated and purified by flash column chromatography (silica gel, 0 to 5% methanol/dichloromethane+1% triethylamine) to give 1-(4-Ethoxycarbonyl-phenyl)-2-oxo-1,2-dihydro-pyridine-4-carboxylic acid (1.155 g) as the triethylammonium salt: LCMS-ESI−: calc'd for C15H12NO5: 286.27 (M−H+). Found: 286.1 (M−H+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
tetrabutylammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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